molecular formula C14H12N2O B11882861 2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one

2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11882861
M. Wt: 224.26 g/mol
InChI Key: MFUZEVGFXWXTGL-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that features both a pyridine ring and a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one typically involves the condensation of 2-methylquinolines with 4-pyridinecarboxaldehyde in the presence of acetic acid anhydride . This reaction yields the desired compound along with its methyl and benzyl derivatives. The reaction conditions are generally mild, and the process is efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one in biological systems involves its interaction with molecular targets such as collagen prolyl 4-hydroxylases . By inhibiting these enzymes, the compound can reduce collagen synthesis, which is beneficial in treating fibrotic diseases. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one is unique due to its dual presence of pyridine and quinoline rings, which confer distinct chemical reactivity and biological activity. Its potential as an anti-fibrotic agent and its luminescent properties make it a versatile compound in both medicinal and material science research.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-pyridin-4-yl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C14H12N2O/c17-14-9-13(10-5-7-15-8-6-10)16-12-4-2-1-3-11(12)14/h1-8,13,16H,9H2

InChI Key

MFUZEVGFXWXTGL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=NC=C3

Origin of Product

United States

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